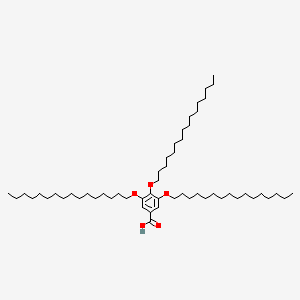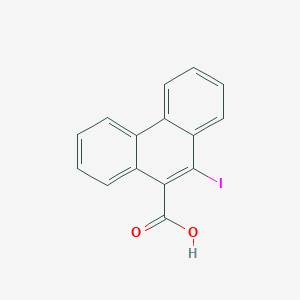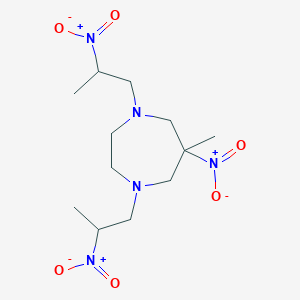![molecular formula C12H18O2S B12551109 Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- CAS No. 178549-33-2](/img/structure/B12551109.png)
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a sulfinylmethyl group attached to a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- typically involves the following steps:
Formation of the Sulfinylmethyl Intermediate: The initial step involves the reaction of tert-butyl sulfoxide with a suitable methylating agent under controlled conditions to form the sulfinylmethyl intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxybenzene in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens; reactions are performed under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methyl-
- Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-ethyl-
- Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-chloro-
Uniqueness
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- is unique due to the presence of both the methoxy and sulfinylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
178549-33-2 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-(tert-butylsulfinylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-12(2,3)15(13)9-10-5-7-11(14-4)8-6-10/h5-8H,9H2,1-4H3 |
Clé InChI |
CNJULPHJOVELAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


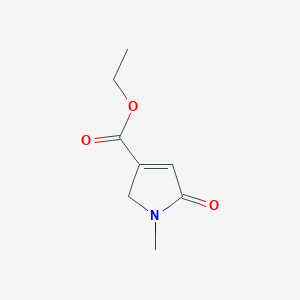
![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)


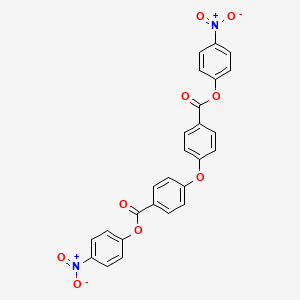
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
